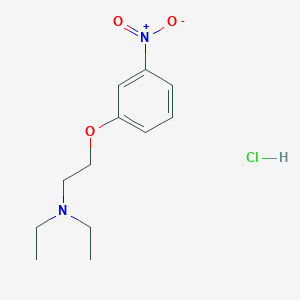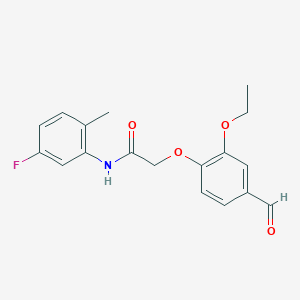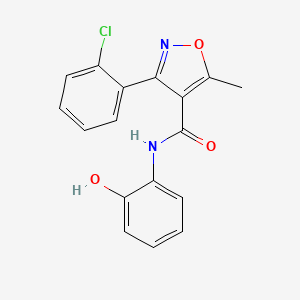![molecular formula C14H22ClNO2 B4411215 N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4411215.png)
N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
Descripción general
Descripción
N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride, commonly known as IPEP, is a chemical compound used in scientific research. It is a selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. IPEP has shown potential as a treatment for type 2 diabetes and obesity due to its ability to stimulate insulin secretion and increase glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) secretion.
Mecanismo De Acción
IPEP acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by IPEP leads to the release of insulin from beta cells and the secretion of GLP-1 and N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride from L cells. GLP-1 and this compound are incretin hormones that stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
IPEP has been shown to have several biochemical and physiological effects in vitro and in vivo. In pancreatic beta cells, IPEP stimulates insulin secretion in a glucose-dependent manner. In intestinal L cells, IPEP stimulates GLP-1 and this compound secretion, leading to increased insulin secretion and improved glucose homeostasis. In addition, IPEP has been shown to have anti-inflammatory effects in macrophages, indicating its potential as a treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPEP in lab experiments is its selectivity for the GPR119 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. In addition, IPEP has been extensively studied in vitro and in vivo, allowing for a better understanding of its mechanism of action and potential therapeutic applications.
One limitation of using IPEP in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of IPEP at high concentrations, which may be necessary for certain experiments. In addition, the cost of IPEP may be prohibitive for some researchers, limiting its accessibility.
Direcciones Futuras
There are several future directions for research on IPEP. One area of interest is the potential use of IPEP as a treatment for type 2 diabetes and obesity. Further studies are needed to determine the optimal dosing and administration of IPEP, as well as its long-term safety and efficacy.
Another area of interest is the potential use of IPEP as a treatment for inflammatory disorders. Further studies are needed to determine the mechanisms underlying the anti-inflammatory effects of IPEP and to assess its potential as a therapeutic agent.
Finally, further studies are needed to understand the structure-activity relationship of IPEP and to develop more potent and selective agonists of the GPR119 receptor. This could lead to the development of more effective treatments for type 2 diabetes, obesity, and other metabolic disorders.
Aplicaciones Científicas De Investigación
IPEP has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to stimulate insulin secretion and increase GLP-1 and N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride secretion in vitro and in vivo, indicating its potential as a treatment for type 2 diabetes and obesity. In addition, IPEP has been shown to have anti-inflammatory effects in macrophages and to improve glucose tolerance in animal models of diabetes and obesity.
Propiedades
IUPAC Name |
N-[2-(4-propan-2-yloxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-9-15-10-11-16-13-5-7-14(8-6-13)17-12(2)3;/h4-8,12,15H,1,9-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMKBSJIWSRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)
![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)



![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)

![2-[(4-cyano-2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4411193.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4411202.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4411208.png)
